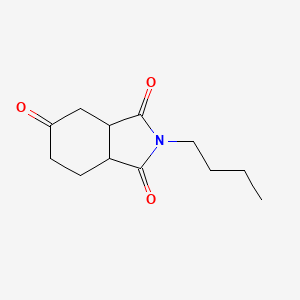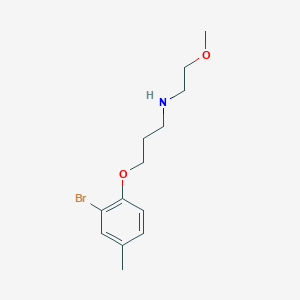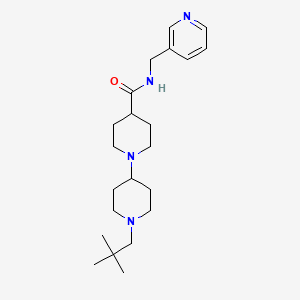![molecular formula C15H22N2O4S B5004478 ethyl 2-(acetylamino)-5-[(butylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5004478.png)
ethyl 2-(acetylamino)-5-[(butylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “ethyl 2-(acetylamino)-5-[(butylamino)carbonyl]-4-methyl-3-thiophenecarboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The molecule also contains amide and ester functional groups, which are common in organic chemistry and biochemistry .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. For instance, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The amide group could participate in similar reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide and ester could influence its solubility in different solvents. Its boiling point, melting point, and density would also be determined by its molecular structure .Mechanism of Action
Without specific context, it’s difficult to discuss the “mechanism of action” of this compound. This term is often used in the context of bioactive compounds to describe how they exert their effects at the molecular level. If this compound has bioactive properties, its mechanism of action would depend on the specific biological target it interacts with .
Future Directions
The future research directions for this compound would depend on its potential applications. If it has bioactive properties, it could be studied further for potential therapeutic uses. Alternatively, if it has unique physical or chemical properties, it could be investigated for potential uses in materials science or other fields .
properties
IUPAC Name |
ethyl 2-acetamido-5-(butylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-7-8-16-13(19)12-9(3)11(15(20)21-6-2)14(22-12)17-10(4)18/h5-8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKFYEKVNOCRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=C(S1)NC(=O)C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine](/img/structure/B5004408.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5004416.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)


![N,N-diethyl-2-[2-(4-ethylphenoxy)ethoxy]ethanamine](/img/structure/B5004460.png)

![(3S)-1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-3-pyrrolidinol](/img/structure/B5004469.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5004480.png)

